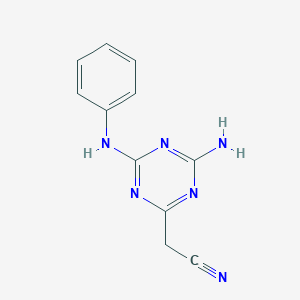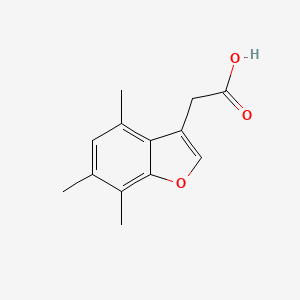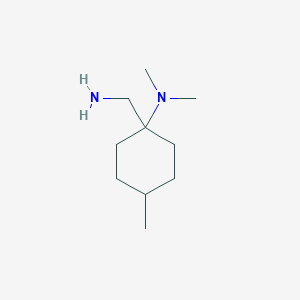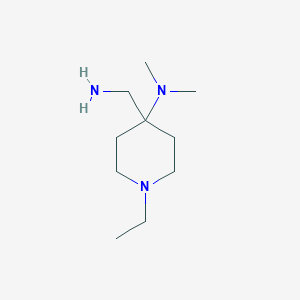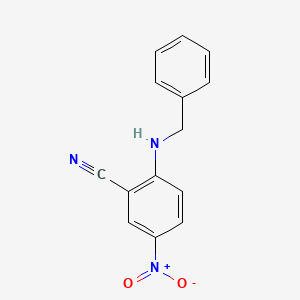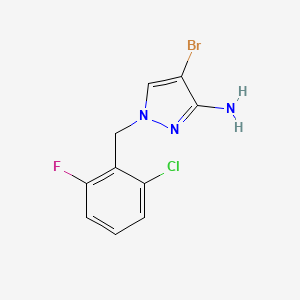
4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C10H7BrClFN2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it is known that pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains bromine, chlorine, and fluorine atoms attached to different parts of the molecule .Physical And Chemical Properties Analysis
The molecular weight of “4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is 289.53 g/mol. It has a complexity of 220 and a topological polar surface area of 17.8 Ų .Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure, incorporating bromo, chloro, and fluoro substituents, makes it a valuable precursor in constructing complex molecules for therapeutic purposes. It’s particularly useful in the development of kinase inhibitors, which are a class of drugs that can interfere with cell signaling pathways and have applications in cancer treatment .
Material Science
In material science, 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is used as a building block for creating novel materials. Its molecular structure allows for the formation of polymers and covalent organic frameworks (COFs) that have potential uses in gas storage, separation technologies, and catalysis .
Catalysts and Ligands
The compound’s ability to act as a ligand can be exploited in catalysis. It can form complexes with various metals, which can then catalyze a range of chemical reactions, including but not limited to, cross-coupling reactions that are pivotal in creating complex organic compounds .
Aggregation-Induced Emission
This compound may also be used in the study of aggregation-induced emission (AIE), a phenomenon where certain materials emit light upon aggregation. This property is significant for developing new fluorescent probes and sensors .
Analytical Chemistry
In analytical chemistry, 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine can be used as a standard or reference compound in various chromatographic and spectroscopic methods, such as HPLC, LC-MS, and NMR, to ensure the accuracy and calibration of analytical instruments .
Fluorinated Building Blocks
The fluorine atom present in the compound makes it a part of fluorinated building blocks, which are essential in the design of agrochemicals, pharmaceuticals, and liquid crystals due to the unique properties imparted by the fluorine atom, such as increased stability and lipophilicity .
Organic Synthesis
It can be utilized in organic synthesis, particularly in the construction of pyrazole derivatives. Pyrazoles are an important class of heterocyclic compounds with a wide range of applications, including as anti-inflammatory, analgesic, and antipyretic agents .
Research and Development
Lastly, this compound is often used in R&D laboratories for the synthesis of experimental compounds. Its versatility allows researchers to explore a wide array of chemical reactions and syntheses, potentially leading to the discovery of new drugs and materials .
Future Directions
properties
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFN3/c11-7-5-16(15-10(7)14)4-6-8(12)2-1-3-9(6)13/h1-3,5H,4H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSUQJWJZWEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177614 |
Source


|
| Record name | 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895929-92-7 |
Source


|
| Record name | 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)


![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)

